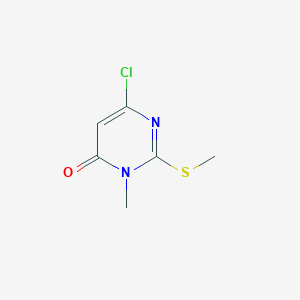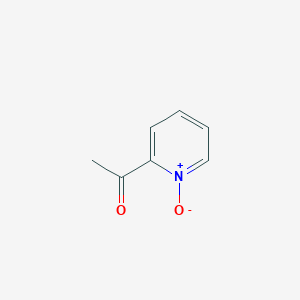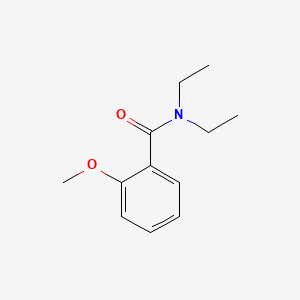
Isobutyl 2-ethylhexanoate
Übersicht
Beschreibung
Isobutyl 2-ethylhexanoate is a chemical compound with the molecular formula C12H24O2 . It has an average mass of 200.318 Da and a monoisotopic mass of 200.177628 Da .
Synthesis Analysis
In the production of powder-coating polyester, butyl tin tris (2-ethyl hexanoate) is used as a catalyst . The esterified water is extracted using ethyl acetate and analyzed via GC–MS to identify the side reactions and by-products that arise during the tin-catalyzed esterification process . A process for synthesizing metal 2-ethylhexanoates includes the reaction of metals with a reaction mixture including a carboxylic acid, a low weight aliphatic alcohol, and an electroconductive additive under the action of electric current in an electrolyzer .
Molecular Structure Analysis
Isobutyl 2-ethylhexanoate contains a total of 37 bonds; 13 non-H bonds, 1 multiple bond, 8 rotatable bonds, 1 double bond, and 1 ester (aliphatic) .
Chemical Reactions Analysis
Butyl tin tris (2-ethyl hexanoate) triggers side reactions such as cyclization and transesterification, leading to the production of by-products such as heterocyclic compounds (1,4-dioxane), anhydride compounds (propionic anhydride), and others . The synthesis of tert-butyl peroxy-2-ethylhexanoate was studied, which involves the reaction between 2-ethylhexanoyl chloride and tert-butyl hydroperoxide in the presence of a strong base, using the SchottenBaumann method .
Physical And Chemical Properties Analysis
Isobutyl 2-ethylhexanoate has a density of 0.9±0.1 g/cm3, a boiling point of 222.0±8.0 °C at 760 mmHg, and a vapor pressure of 0.1±0.4 mmHg at 25°C . It has an enthalpy of vaporization of 45.8±3.0 kJ/mol and a flash point of 91.8±5.4 °C .
Wissenschaftliche Forschungsanwendungen
Metal Organic Precursors in Materials Science
Isobutyl 2-ethylhexanoate, along with other metal 2-ethylhexanoates, finds significant application as metal-organic precursors in the field of materials science. These compounds are used in the synthesis of various materials due to their effective properties as catalysts for ring-opening polymerizations and are also employed in the painting industry for their drying properties (Mishra, Daniele, & Hubert-Pfalzgraf, 2007).
Catalysis in Ethylene Polymerization
Isobutyl 2-ethylhexanoate-related compounds, particularly chromium (III) 2-ethylhexanoate, play a role in catalyzing the polymerization of ethylene to produce linear polyethylene and hexene-1. This process demonstrates the importance of such compounds in industrial polymer production (Manyik, Walker, & Wilson, 1977).
Stereoselective Catalyst in Chemical Reactions
Iron(III) 2-ethylhexanoate, a chemically related compound, serves as a novel and mild Lewis acid catalyst for stereoselective Diels–Alder reactions. This demonstrates the potential of isobutyl 2-ethylhexanoate-related compounds in facilitating stereoselective synthetic processes in organic chemistry (Gorman & Tomlinson, 1998).
Organotin Catalysts in Urethane Formation
In the synthesis of urethanes, organotin compounds like dibenzyltin bis(2-ethylhexanoate) have been utilized as catalysts. These compounds exhibit higher efficiency compared to other industrially known organotin catalysts, highlighting the role of 2-ethylhexanoate derivatives in urethane synthesis and related kinetic studies (Majumdar, Kundu, Das, & Roy, 2000).
Role in Sensory Perception of Wine Aromas
The interaction between volatile and non-volatile compounds in wine, including those related to isobutyl 2-ethylhexanoate, influences the sensory perception of aroma. This research contributes to a better understanding of how these compounds can be managed to optimize the aroma profiles of wines (Lund, Nicolau, Gardner, & Kilmartin, 2009).
Environmental and Biodegradation Studies
Studies on environmental fate and aquatic effects of oxo-process chemicals, including compounds related to isobutyl 2-ethylhexanoate, have shown that these compounds are readily biodegradable and pose generally low concern to aquatic life. This research is crucial for understanding the environmental impact of these compounds(Staples, 2001).
Catalytic Esterification in Supercritical Carbon Dioxide
Research on the catalytic esterification of 2-ethylhexanoic acid, closely related to isobutyl 2-ethylhexanoate, in supercritical carbon dioxide highlights its potential use in ester synthesis under environmentally friendly conditions. This study demonstrates the ability of these compounds to act as catalysts in sustainable chemical processes (Ghaziaskar, Daneshfar, & Calvo, 2006).
Role in Biomedical Materials
Stannous 2-ethylhexanoate, a related compound, is used in the production of biomedical materials like poly-L-lactic acid. Its effects on neurotransmission and behavior have been studied, providing insights into its potential impact on the central nervous system (Yamada, Jung, Sawada, & Tsuchiya, 2008).
Safety And Hazards
Isobutyl 2-ethylhexanoate is a flammable liquid and vapor . It should be kept away from heat, sparks, open flames, and hot surfaces . It should be stored in a well-ventilated place and kept tightly closed . In case of fire, dry sand, dry chemical, or alcohol-resistant foam should be used to extinguish .
Zukünftige Richtungen
Microbial engineering for the production of isobutanol, which includes isobutyl 2-ethylhexanoate, has been a focus of research in recent years . The production of isobutanol has gained attention as an alternate fuel due to its minimal effects on the atmosphere . Fermentation using cost-effective lignocellulosic biomass and an efficient downstream process can yield isobutanol in an environmentally friendly and sustainable manner .
Eigenschaften
IUPAC Name |
2-methylpropyl 2-ethylhexanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24O2/c1-5-7-8-11(6-2)12(13)14-9-10(3)4/h10-11H,5-9H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPBZIVPZCGICNQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC)C(=O)OCC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60864064 | |
| Record name | Hexanoic acid, 2-ethyl-, 2-methylpropyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60864064 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Isobutyl 2-ethylhexanoate | |
CAS RN |
7434-89-1 | |
| Record name | Isobutyl 2-ethylhexanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7434-89-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Hexanoic acid, 2-ethyl-, 2-methylpropyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007434891 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Hexanoic acid, 2-ethyl-, 2-methylpropyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Hexanoic acid, 2-ethyl-, 2-methylpropyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60864064 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Isobutyl 2-ethylhexanoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.257 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![Ethyl alpha-[isopropylideneaminooxy]propionate](/img/structure/B1606001.png)




![4-[2-(4-Methoxyphenyl)ethanethioyl]morpholine](/img/structure/B1606007.png)


